2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a structurally complex molecule featuring a fused cyclopenta[d]pyrimidinone core, a diethylaminoethyl side chain, and a thiazol-2-yl acetamide moiety. Its design integrates key pharmacophoric elements:
- Cyclopenta[d]pyrimidinone scaffold: This bicyclic system is known for its conformational rigidity, which enhances binding affinity to biological targets such as kinases or enzymes .
- Diethylaminoethyl substituent: This group likely improves solubility and membrane permeability due to its basic nitrogen, a common strategy in drug design to enhance bioavailability .
- Thioacetamide linkage: The sulfur atom in the thioether bridge may contribute to redox-modulating properties or stabilize interactions with cysteine residues in target proteins .
- Thiazol-2-yl acetamide: The thiazole ring is a privileged structure in medicinal chemistry, often associated with antimicrobial and enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S2/c1-3-22(4-2)9-10-23-14-7-5-6-13(14)16(21-18(23)25)27-12-15(24)20-17-19-8-11-26-17/h8,11H,3-7,9-10,12H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAFLVFDCMGQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis of these compounds often involves reactions with nucleophilic reagents (aliphatic amines, alcohols, or phenols) with carbodiimides . This might give us some clues about their mode of action, as the resulting compounds could interact with biological targets in a similar manner.
As for the pharmacokinetics, the properties of “2-thioxodihydropyrido [2,3-d]pyrimidine 10a” suggested good traditional drug-like properties . This might imply that similar compounds have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact their bioavailability.
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 458.58 g/mol. The compound features a cyclopentapyrimidine core linked to a thiazole group through a thioether and an acetamide moiety.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The diethylamino group is known to enhance solubility and bioavailability, potentially leading to increased efficacy in therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Antimicrobial Properties
The thiazole moiety is often associated with antimicrobial activity. Preliminary data suggest that this compound may possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that indicate potential as an antimicrobial agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were recorded in the low micromolar range, indicating potent activity .
- In Vivo Studies : Animal model studies showed that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumor tissues.
Data Table: Biological Activity Overview
Scientific Research Applications
Structural Characteristics
The compound is characterized by a unique combination of functional groups and a complex bicyclic structure. Its molecular formula is , and it has a molecular weight of approximately 446.59 g/mol. The key structural features include:
- Cyclopentapyrimidine Core : This core structure is significant for its biological interactions.
- Thioether Linkage : The thioether group enhances the compound's reactivity and interaction with biological targets.
- Diethylamino Group : This moiety improves solubility and bioavailability.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following are key areas of biological activity associated with this compound:
Anticancer Properties
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, screening of drug libraries identified novel anticancer compounds through multicellular spheroid assays, suggesting that this compound may also possess anticancer properties.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in cancer pathways. Inhibition of the Type III secretion system (T3SS) has been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Cyclopentapyrimidine Core : This step establishes the foundational structure for further modifications.
- Introduction of the Diethylamino Group : Enhances solubility and interaction with biological targets.
- Coupling with Thioether and Acetamide Functionalities : Finalizes the complex structure.
Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (–S–) group undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Reaction with alkyl halides : The sulfur atom reacts with methyl iodide in acetone at 50°C, forming sulfonium intermediates.
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Oxidation to sulfones : Treatment with hydrogen peroxide (30% v/v) in acetic acid converts the thioether to a sulfone group, enhancing electrophilicity.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, acetone, 50°C, 6h | S-Methyl derivative | 72% |
| Oxidation | H₂O₂ (30%), CH₃COOH, 25°C, 24h | Sulfone analog | 68% |
Pyrimidine Ring Functionalization
The cyclopenta[d]pyrimidine core participates in:
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Amination : Reacts with ammonia in ethanol under reflux to form 4-aminopyrimidine derivatives.
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Halogenation : Electrophilic substitution with bromine (Br₂) in dichloromethane introduces bromine at the C5 position.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amination | NH₃, EtOH, reflux, 12h | 4-Amino-2-oxo-cyclopenta[d]pyrimidine analog | 65% |
| Bromination | Br₂, CH₂Cl₂, 0°C, 2h | 5-Bromo-2-oxo-cyclopenta[d]pyrimidine derivative | 58% |
Thiazole Ring Reactivity
The N-(thiazol-2-yl)acetamide group enables:
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Alkylation : Reacts with propargyl bromides under microwave irradiation (100°C, 30 min) to form thiazolo[3,2-a]pyrimidinones .
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Acylation : Acetic anhydride in pyridine acetylates the thiazole nitrogen at 80°C.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Microwave alkylation | Propargyl bromide, DMF, 100°C | Thiazolo[3,2-a]pyrimidinone | 81% |
| Acylation | (CH₃CO)₂O, pyridine, 80°C | N-Acetyl-thiazole derivative | 75% |
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond, yielding 2-mercapto-N-(thiazol-2-yl)acetamide.
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) produces the corresponding carboxylic acid.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 8h | 2-Mercapto-N-(thiazol-2-yl)acetamide | 85% |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 80°C, 6h | 2-Carboxy-N-(thiazol-2-yl)acetamide | 78% |
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed cross-coupling:
-
Suzuki coupling : Reacts with 4-bromophenylboronic acid using Pd(PPh₃)₄ to form biaryl derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 4-Biphenyl-thiazole analog | 63% |
6.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
Thieno[2,3-d]pyrimidinone derivatives () exhibit enhanced π-π stacking interactions due to the fused thiophene ring, often correlating with stronger antimicrobial activity .
Substituent Effects: Diethylaminoethyl vs. Pyridin-2-ylmethyl (): The diethylaminoethyl group may enhance solubility in physiological environments, whereas the pyridine moiety could facilitate CNS penetration . Thiazol-2-yl vs. Benzothiazole (): The smaller thiazole ring (target compound) may reduce steric hindrance, improving binding to compact active sites (e.g., kinases) .
Biological Activities: Kinase Inhibition: The trifluoromethyl benzothiazole analog () shows potent CK1 inhibition (IC₅₀ = 0.89 µM), suggesting that electron-withdrawing groups on the acetamide moiety enhance kinase affinity . Antimicrobial Activity: Thiazole- and thienopyrimidine-based analogs () demonstrate broad-spectrum activity against fungal and bacterial strains, likely via urease or CYP450 inhibition .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide?
- The synthesis typically involves multi-step reactions, including cyclization of the pyrimidinone core, thioether linkage formation, and amidation. Key steps include:
- Cyclopenta[d]pyrimidinone formation : Cyclization under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
- Thiolation : Reaction with thioglycolic acid or sodium hydrosulfide to introduce the thio group .
- Amidation : Coupling with thiazol-2-amine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- 1H/13C NMR : Essential for confirming aromatic protons (δ 6.5–8.5 ppm), diethylaminoethyl groups (δ 1.0–3.5 ppm), and carbonyl signals (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How are preliminary biological activities screened for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against Gram-positive/negative bacteria and fungi) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioether linkage formation step?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
- Temperature control : Reactions at 50–70°C minimize side products like disulfides .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Standardized assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to reduce variability .
- Structural analogs comparison : Compare activity trends against derivatives with modified substituents (e.g., diethylaminoethyl vs. methyl groups) to identify critical pharmacophores .
- Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding and SAR .
Q. How can advanced spectroscopic methods address ambiguities in stereochemical assignments?
- X-ray crystallography : Resolves absolute configuration of the cyclopenta[d]pyrimidin core and thioacetamide orientation .
- NOESY/ROESY NMR : Identifies spatial proximity between the diethylaminoethyl side chain and thiazole ring protons .
- ECD (Electronic Circular Dichroism) : Assigns enantiomeric purity if chiral centers are present .
Q. What computational approaches predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME or ADMETLab estimate permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Metabolite identification : Molecular dynamics simulations (e.g., GROMACS) model phase I/II metabolism pathways .
Methodological Guidance Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis | Multi-step alkylation/amidation, TLC monitoring | |
| Characterization | NMR, HRMS, X-ray crystallography | |
| Biological Assays | MTT, enzyme inhibition, docking | |
| Data Analysis | SAR studies, ADMET prediction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
